

Isobutyl Octanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl octanoate*

Cat. No.: B1582965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of **isobutyl octanoate**. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical procedures.

Chemical and Physical Properties

Isobutyl octanoate, also known as 2-methylpropyl octanoate, is the ester formed from the condensation of octanoic acid and isobutanol. It is a fatty acid ester characterized by a fruity odor.^[1]

General and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₄ O ₂	[1] [2] [3] [4]
Molecular Weight	200.32 g/mol	[1] [2] [3] [4]
IUPAC Name	2-methylpropyl octanoate	[1] [2]
CAS Number	5461-06-3	[1] [4]
Synonyms	Isobutyl caprylate, n-Octanoic acid isobutyl ester	[1] [2]

Physical Properties

Property	Value	Source(s)
Appearance	Colorless to light yellow, clear liquid	[4]
Boiling Point	231.00 to 232.00 °C @ 760.00 mm Hg	[5]
Melting Point	Not available	[6] [7]
Density	0.852 to 0.864 g/cm ³ @ 25.00 °C	[5]
Refractive Index	1.416 to 1.426 @ 20.00 °C	[5]
Flash Point	93.89 °C (201.00 °F) TCC	[5]
Solubility in water	4.064 mg/L @ 25 °C (estimated)	[5]
Solubility in other solvents	Soluble in alcohol	[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of key physical properties of **isobutyl octanoate**.

Synthesis of Isobutyl Octanoate via Fischer Esterification

Principle: Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In this case, octanoic acid and isobutanol react in the presence of a strong acid catalyst, typically sulfuric acid, to produce **isobutyl octanoate** and water. The reaction is reversible and is driven to completion by removing water as it is formed or by using an excess of one of the reactants.

Materials:

- Octanoic acid
- Isobutanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether or other suitable extraction solvent
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine octanoic acid and a molar excess of isobutanol (e.g., a 1:3 molar ratio).
- Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 1-2 hours.[8][9]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Add diethyl ether to dilute the mixture and wash with water to remove the excess isobutanol and some of the acid.
 - Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.[10]
 - Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[10]
- Drying and Solvent Removal:
 - Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[10]
 - Filter to remove the drying agent.
 - Remove the diethyl ether using a rotary evaporator.
- Purification: Purify the crude **isobutyl octanoate** by fractional distillation under reduced pressure. Collect the fraction that distills at the expected boiling point.

Determination of Physical Properties

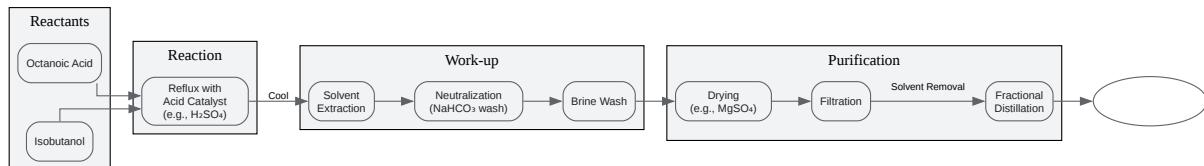
Boiling Point (OECD Guideline 103):

The boiling point can be determined using several methods, including ebulliometry, the dynamic method, or distillation.[\[2\]](#)[\[3\]](#) For the distillation method, the substance is distilled, and the temperature at which the liquid and vapor are in equilibrium at a given pressure is recorded as the boiling point.[\[4\]](#)

Density (ASTM D1475 / ASTM D4052):

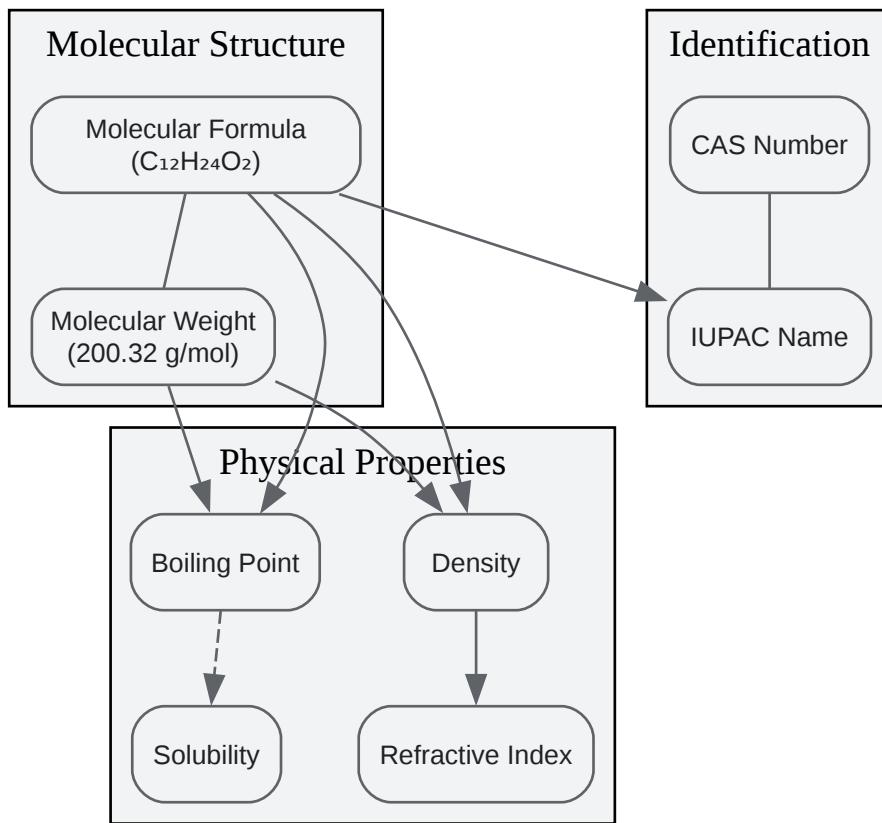
The density of liquid **isobutyl octanoate** can be determined using a pycnometer or a digital density meter.[\[11\]](#)[\[12\]](#)

- Pycnometer Method (ASTM D1475): A precisely known volume of the liquid is weighed at a specific temperature. The density is then calculated by dividing the mass of the liquid by its volume.[\[11\]](#)
- Digital Density Meter (ASTM D4052): A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample. This frequency is directly related to the density of the liquid.[\[12\]](#)


Refractive Index (ASTM D1218):

The refractive index is measured using a refractometer, typically an Abbé refractometer.[\[13\]](#)[\[14\]](#) [\[15\]](#) A drop of the sample is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the sample. The measurement is temperature-dependent and is usually reported at 20°C.[\[15\]](#)

Solubility in Water:


The solubility of **isobutyl octanoate** in water can be determined by the flask method. A known amount of the ester is mixed with water in a flask and agitated at a constant temperature until equilibrium is reached. The concentration of the ester in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography. Due to its low expected solubility, a generator column method might also be appropriate.[\[16\]](#)[\[17\]](#)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Fischer Esterification workflow for **Isobutyl Octanoate** synthesis.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. isobutyl octanoate, 5461-06-3 [thegoodsentscompany.com]
- 6. labproinc.com [labproinc.com]
- 7. labsolu.ca [labsolu.ca]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. matestlabs.com [matestlabs.com]
- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. atslab.com [atslab.com]
- 15. matestlabs.com [matestlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Isobutyl Octanoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582965#isobutyl-octanoate-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1582965#isobutyl-octanoate-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com